

"molecular structure of Octafluoro-4,4'-biphenol"

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Compound of Interest

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An In-depth Technical Guide to the Molecular Structure of **Octafluoro-4,4'-biphenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octafluoro-4,4'-biphenol (CAS No. 2200-70-6) is a highly fluorinated aromatic diol of significant interest in materials science and polymer chemistry.[1][2] Its rigid biphenyl core, modified by the strong inductive effects and steric demands of eight fluorine atoms, imparts exceptional thermal stability and chemical resistance to polymers derived from it.[1] This guide provides a detailed examination of its molecular structure, synthesizing theoretical principles with comparative data to elucidate its geometric and electronic characteristics. We will explore the non-planar conformation dictated by steric hindrance, predict its spectroscopic signatures in NMR and IR analysis, and outline the standard high-level protocols for its empirical characterization. The relationship between its unique perfluorinated structure and its properties as a high-performance monomer is a central theme of this analysis.

Introduction: Chemical Identity and Significance

Octafluoro-4,4'-biphenol, systematically named 2,2',3,3',5,5',6,6'-octafluoro-[1,1'-biphenyl]-4,4'-diol, is a synthetic organic compound with the molecular formula $C_{12}H_2F_8O_2$ and a molecular weight of approximately 330.13 g/mol.[3] It presents as a white to light yellow crystalline solid with a melting point in the range of 209-213 °C.

The primary significance of this molecule lies in its role as a specialty monomer. The combination of the rigid biphenyl unit and extensive fluorination makes it a valuable building block for advanced polymers such as polyimides and polysulfones.[4][5] These materials are sought after for applications in extreme environments, including aerospace, electronics, and specialty membranes, where thermal stability, chemical inertness, and specific dielectric properties are paramount.[6] Understanding the foundational molecular structure of the monomer is therefore critical to predicting and controlling the bulk properties of the resulting polymers.

Diagram: 2D Structure of Octafluoro-4,4'-biphenol

Caption: 2D Chemical Structure of **Octafluoro-4,4'-biphenol**.

Theoretical Framework: The Impact of Perfluorination on a Biphenyl Core

The structure of **Octafluoro-4,4'-biphenol** is best understood by considering two key factors: the inherent properties of the biphenyl scaffold and the transformative effects of exhaustive fluorination.

- **The Biphenyl Scaffold:** The parent molecule, 4,4'-biphenol, consists of two phenol rings linked by a C-C single bond.[7] Rotation around this bond is possible, but the planarity of the system is a balance between conjugative stabilization (favoring planarity) and steric hindrance between the ortho-hydrogens (disfavoring planarity). In the solid state, 4,4'-biphenol is nearly planar to maximize favorable crystal packing interactions.
- **The Effect of Perfluorination:** Replacing all aromatic hydrogens (except the phenolic protons) with fluorine atoms dramatically alters the molecule's properties. The carbon-fluorine bond is exceptionally strong, and fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect.[1] This depletes the electron density of the aromatic rings, which has profound consequences for reactivity and the acidity of the hydroxyl groups. Furthermore, the van der Waals radius of fluorine (1.47 Å) is significantly larger than that of hydrogen (1.20 Å). In **Octafluoro-4,4'-biphenol**, the four fluorine atoms at the ortho positions (2, 2', 6, and 6') create immense steric repulsion across the central C-C bond, making a planar conformation energetically impossible.

Detailed Molecular Geometry: A Theoretical and Comparative Analysis

While a published single-crystal X-ray diffraction study for pure **Octafluoro-4,4'-biphenol** is not readily available in open literature, we can construct a highly accurate model of its geometry based on computational chemistry and comparison with related structures. The molecule is registered as ligand "64I" in the Protein Data Bank, confirming its structure has been resolved within a protein complex.^[8]

Key Geometric Features:

- Dihedral Angle:** The most critical geometric parameter in a biphenyl system is the dihedral (or torsional) angle between the planes of the two aromatic rings. Due to the severe steric clash of the ortho-fluorine atoms, this angle is expected to be large, likely in the range of 60-90°. This pronounced twist decouples the π -systems of the two rings, preventing electronic conjugation between them.
- Bond Lengths and Angles:** The powerful electron-withdrawing effect of the fluorine atoms causes a contraction of the C-C bonds within the aromatic rings compared to benzene. The C-F bonds themselves will have a typical length of ~ 1.35 Å.

Table 1: Predicted and Standard Bond Lengths

Bond Type	Predicted/Typical Length (Å)	Rationale
C-F (Aromatic)	~ 1.35	Strong, polar bond typical for fluoroaromatics.
C=C (Aromatic)	$\sim 1.38 - 1.40$	Shorter than in benzene due to inductive effects.
C-C (Inter-ring)	$\sim 1.48 - 1.50$	Single bond character, slightly shorter than a typical alkane C-C bond.

| C-O (Phenolic) | ~ 1.36 | Partial double bond character due to resonance with the ring. |

Spectroscopic Characterization: A Predictive Analysis

The symmetric, perfluorinated structure of **Octafluoro-4,4'-biphenol** gives rise to a predictable and highly informative spectroscopic profile.

Infrared (IR) Spectroscopy

The IR spectrum provides a clear fingerprint for the key functional groups present.

Table 2: Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Vibration Type	Expected Intensity & Shape
3200 - 3500	O-H Stretch (H-bonded)	Strong, Broad
~ 1500 - 1600	C=C Aromatic Stretch	Medium
~ 1450 - 1500	C-O-H Bend	Medium
1100 - 1300	C-F Stretch	Very Strong, Multiple Bands

| ~ 1250 | C-O Phenolic Stretch | Strong |

The most prominent features would be the very broad O-H stretch, characteristic of a hydrogen-bonded phenol, and the exceptionally strong absorptions in the lower wavenumber region corresponding to the numerous C-F bonds.[\[9\]](#)[\[10\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the precise chemical environment of the nuclei.

- ¹H NMR: A single resonance is expected for the two chemically equivalent hydroxyl protons. Its chemical shift can vary (typically 4-8 ppm for phenols) depending on solvent, concentration, and temperature.[\[10\]](#) This peak would disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

- ^{13}C NMR: Due to the molecule's C_2 symmetry, four signals are expected for the aromatic carbons. Each signal, however, will be split into complex multiplets due to coupling with the fluorine nuclei ($^1\text{J}_{\text{CF}}$, $^2\text{J}_{\text{CF}}$, $^3\text{J}_{\text{CF}}$). The carbon directly attached to fluorine (C2, C3, C5, C6 positions) will exhibit very large one-bond coupling constants ($^1\text{J}_{\text{CF}} \approx 250 \text{ Hz}$).
- ^{19}F NMR: This is arguably the most informative spectrum. Due to symmetry, two distinct signals are expected: one for the fluorines ortho to the hydroxyl group (positions 3 and 5) and one for the fluorines meta to the hydroxyl group (positions 2 and 6). These signals would likely appear in the typical aromatic fluorine chemical shift range of -130 to -170 ppm (relative to CFCl_3).^[11] Each signal would be a complex multiplet due to multi-bond F-F couplings.

Experimental Protocols for Structural Elucidation

As a Senior Application Scientist, it is imperative to ground theoretical understanding in robust experimental practice. The following sections describe self-validating, best-practice workflows for the definitive characterization of **Octafluoro-4,4'-biphenol**.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: To obtain ^1H , ^{13}C , and ^{19}F NMR spectra for unambiguous structural confirmation.

Causality: This multi-nuclear approach provides a complete picture of the molecule's covalent framework. ^{19}F NMR is particularly crucial for fluorinated compounds due to its high sensitivity and wide chemical shift dispersion.^[12]

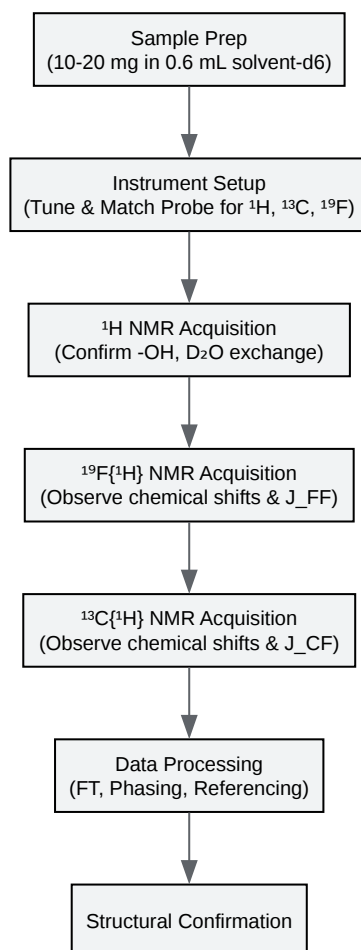
Methodology:

- **Sample Preparation:** Accurately weigh ~10-20 mg of the compound (purity confirmed by melting point) and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., Acetone- d_6 or DMSO- d_6) in a clean, dry NMR tube.
- **Instrument Setup:** Use a high-field NMR spectrometer ($\geq 400 \text{ MHz}$) equipped with a multinuclear probe. Tune and match the probe for each nucleus (^1H , ^{13}C , ^{19}F).
- **^1H Spectrum Acquisition:** Acquire a standard one-pulse ^1H spectrum. Confirm the presence of the -OH peak. Add one drop of D_2O , shake, and re-acquire to confirm signal.

disappearance.

- ^{19}F Spectrum Acquisition: Acquire a ^{19}F spectrum, with ^1H decoupling to simplify multiplets. Note the chemical shifts and coupling patterns.
- ^{13}C Spectrum Acquisition: Acquire a $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectrum. A longer acquisition time may be needed due to the lower natural abundance of ^{13}C and relaxation effects from fluorine.
- Data Processing: Fourier transform all spectra, phase correct, and reference appropriately (e.g., residual solvent peak for ^1H and ^{13}C , external CFCl_3 standard for ^{19}F).

Diagram: Workflow for NMR Analysis



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